molecular formula C11H15NO2 B14149892 2-hydroxy-N-(1-phenylethyl)propanamide CAS No. 5338-28-3

2-hydroxy-N-(1-phenylethyl)propanamide

Cat. No.: B14149892
CAS No.: 5338-28-3
M. Wt: 193.24 g/mol
InChI Key: HLBWSYNCXWWEKN-UHFFFAOYSA-N
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Description

2-hydroxy-N-(1-phenylethyl)propanamide is an organic compound with the molecular formula C11H15NO2 It contains a secondary amide functional group, a hydroxyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(1-phenylethyl)propanamide can be achieved through several methods. One common approach involves the amidation of primary nitroalkanes. For example, a one-pot amidation reaction can be employed, where primary nitroalkanes are converted to the corresponding amides under specific conditions . This method typically involves the use of reagents such as bromonitromethane and nitromethane, followed by halogenation and amidation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar amidation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

2-hydroxy-N-(1-phenylethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The phenylethyl group may interact with hydrophobic pockets in target molecules, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N-(1-phenylethyl)propanamide
  • N-(2-hydroxyethyl)-N-(1-phenylethyl)propanamide
  • N-(1-phenylethyl)-2-methylpropanamide

Uniqueness

2-hydroxy-N-(1-phenylethyl)propanamide is unique due to the presence of both a hydroxyl group and a phenylethyl group, which can impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and form hydrogen bonds makes it a versatile compound for research and industrial applications.

Properties

CAS No.

5338-28-3

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-hydroxy-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C11H15NO2/c1-8(12-11(14)9(2)13)10-6-4-3-5-7-10/h3-9,13H,1-2H3,(H,12,14)

InChI Key

HLBWSYNCXWWEKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)O

Origin of Product

United States

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